(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
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Overview
Description
“®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid” is a chemical compound with the CAS Number: 75638-15-2 . It is also known as (tert-butoxycarbonyl)-D-alanine hydrate . The compound is a white to off-white solid .
Synthesis Analysis
The synthesis of this compound involves the use of oxalyl chloride in methanol . This method allows for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Molecular Structure Analysis
The molecular weight of this compound is 207.23 . The InChI code is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 .Chemical Reactions Analysis
The compound undergoes a mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . This reaction is part of a broader mechanism involving the electrophilic character of oxalyl chloride .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . The compound’s IUPAC name is (tert-butoxycarbonyl)-D-alanine hydrate .Scientific Research Applications
Reactive Carbonyl Species (RCS) and Chronic Diseases
- RCS are extremely reactive molecules generated from the oxidation of carbohydrates, lipids, and amino acids. They damage important cellular components, leading to cytotoxicity and mutagenicity, and are linked to aging and various chronic diseases such as inflammatory diseases, atherosclerosis, diabetes, cancer, and cardiovascular disease. Understanding the metabolism and effects of RCS is crucial for developing effective therapeutic strategies to prevent these diseases. Advanced research focuses on endogenous RCS metabolizers, carbonyl metabolizing enzyme inducers, and RCS scavengers. The application of nanoparticles and nanocarriers is being explored to improve the bioavailability and bioefficacy of RCS sequesters, highlighting the importance of this area of study in therapeutic development against RCS-associated chronic diseases (Fuloria et al., 2020).
Hydroxycinnamic Acids and Antioxidant Activities
- Hydroxycinnamic acids, such as ferulic, coumaric, caffeic, and sinapic acids, are widely distributed in plants and are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They exhibit significant antioxidant activity by scavenging various organic radicals and act as reducing agents. These compounds play a role in reducing disease risk and promoting health, partly due to their antioxidant properties. The structural effects on the potency of antioxidant activity of hydroxycinnamic acids are critical, and understanding these effects is essential for harnessing their health benefits and applications in the food industry (Shahidi & Chandrasekara, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid, also known as N-BOC-ALPHA-METHYL-D-SERINE, are amino acids . This compound is used to protect amines in synthetic organic chemistry .
Mode of Action
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This process is achieved using flow microreactor systems .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds by ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid affects the biosynthetic and biodegradation pathways of these compounds . This process has implications in synthetic organic chemistry and potential applications in biocatalytic processes .
Pharmacokinetics
The pharmacokinetics of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid involve the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate . The yield of the desired product is influenced by the conditions of the reactions .
Result of Action
The result of the action of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is the successful introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process enhances the solubility characteristics of these compounds and can be used to direct chemistry to desired sites or block reaction in close proximity .
Action Environment
The action, efficacy, and stability of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid are influenced by environmental factors such as the conditions of the reactions . The process of introducing the tert-butoxycarbonyl group into organic compounds is more efficient and versatile when conducted using flow microreactor systems .
properties
IUPAC Name |
(2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXDSRYWWYTPD-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647169 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-2-methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84311-18-2 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-2-methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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